1,1'-Diethyl-2,2'-cyanine iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-Diethyl-2,2’-cyanine iodide is a quinocyanine dye primarily used in silver halide photography. This compound is known for its ability to aggregate in dilute aqueous solutions, displaying red and blue shifted absorption bands . It is also referred to by several synonyms, including 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium iodide, Decynium 22, Pseudocyanine iodide, and Pseudoisocyanine iodide .

Mechanism of Action

Target of Action

Decynium 22 primarily targets the Plasma Membrane Monoamine Transporter (PMAT) and the Organic Cation Transporter (OCT) family in both human and rat cells . These transporters play a crucial role in the uptake of monoamines, which are key neurotransmitters in the nervous system .

Mode of Action

Decynium 22 acts as a potent inhibitor of PMAT and all members of the OCT family . It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter .

Biochemical Pathways

The inhibition of PMAT and OCT by Decynium 22 affects the reuptake of monoamines, leading to increased levels of dopamine, norepinephrine, and serotonin in the nervous system . This can influence various biochemical pathways related to mood regulation and neurological function .

Pharmacokinetics

Its solubility in dmso is reported to be 454 mg/ml , which may influence its bioavailability and distribution in the body.

Result of Action

By inhibiting the reuptake of monoamines, Decynium 22 can increase the extracellular levels of these neurotransmitters . This has potential implications for the treatment of psychiatric disorders characterized by social impairment, such as schizophrenia and depression . For instance, Decynium 22 has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) to inhibit serotonin clearance .

Action Environment

The action of Decynium 22 can be influenced by various environmental factors. For example, its inhibitory effect on ion channels can disrupt the release of neurotransmitters . This suggests that the neuronal environment and the state of ion channels can impact the efficacy and stability of Decynium 22 .

Biochemical Analysis

Biochemical Properties

Decynium 22 plays a significant role in biochemical reactions, particularly in the inhibition of monoamine and organic cation transporters . It interacts with these transporters, blocking the uptake of certain neurotoxins . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter .

Cellular Effects

Decynium 22 influences cell function by inhibiting the uptake of neurotransmitters, thereby increasing their levels in the nervous system . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Decynium 22 exerts its effects by binding to and inhibiting the function of monoamine and organic cation transporters . This inhibition blocks the uptake of certain neurotoxins, altering gene expression and affecting cellular function .

Temporal Effects in Laboratory Settings

Over time, Decynium 22 continues to inhibit the function of monoamine and organic cation transporters, leading to sustained increases in neurotransmitter levels

Metabolic Pathways

Decynium 22 is involved in the metabolic pathways related to the reuptake of neurotransmitters. It interacts with monoamine and organic cation transporters, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Decynium 22 is transported and distributed within cells and tissues via its interaction with monoamine and organic cation transporters

Preparation Methods

1,1’-Diethyl-2,2’-cyanine iodide can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-2-methylquinolinium iodide with 1-ethyl-2-(1H)-quinolinylidene)methyl]quinolinium iodide under specific conditions . The compound crystallizes from ethanol and is dried in a vacuum oven at 80°C for four hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Diethyl-2,2’-cyanine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield dihydroquinoline compounds .

Scientific Research Applications

1,1’-Diethyl-2,2’-cyanine iodide has a wide range of scientific research applications. In chemistry, it is used as a photographic sensitizing dye in silver halide photography . In biology, it serves as an absorber in methods to correct the fluorescence excitation-emission matrix (EEM) . In medicine, it is used to inhibit 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite that induces apoptosis in cerebellar granule neurons . Additionally, it has applications in diagnostic assays, hematology, and histology .

Comparison with Similar Compounds

1,1’-Diethyl-2,2’-cyanine iodide is unique among quinocyanine dyes due to its specific absorption properties and applications. Similar compounds include 1,1’-Diethyl-2,2’-dicarbocyanine iodide, 1,1’-Diethyl-2,2’-carbocyanine iodide, and 1,1’-Diethyl-4,4’-carbocyanine iodide . These compounds share similar structures but differ in their absorption wavelengths and specific applications. For example, 1,1’-Diethyl-2,2’-dicarbocyanine iodide has a longer absorption wavelength and is used in different photographic and biological applications .

Properties

CAS No. |

977-96-8 |

|---|---|

Molecular Formula |

C23H23IN2 |

Molecular Weight |

454.3 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide |

InChI |

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

GMYRVMSXMHEDTL-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Isomeric SMILES |

CCN1/C(=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |

Canonical SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Key on ui other cas no. |

977-96-8 |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

20766-49-8 (Parent) |

Synonyms |

1,1'-diethyl-2,2'-cyanine 1,1'-diethyl-2,2'-cyanine iodide 1-ethyl-2-((1-ethyl-2(1H)-quinolylidene)methyl)quinolinium bromide of pseudoisocyanine chloride of pseudoisocyanine decynium 22 diethylpseudoisocyanine iodide of pseudoisocyanine NK 1046 NK-1046 NK1046 pseudocyanine pseudoisocyanine |

Origin of Product |

United States |

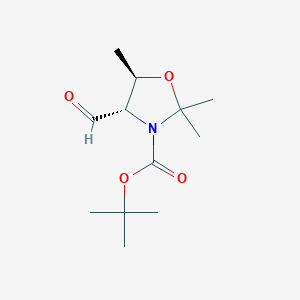

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

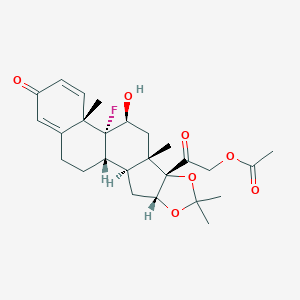

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)